Dihydrodatiscetin, also known as dihydromyricetin (DMY), is a natural flavonoid predominantly found in the plant Ampelopsis grossedentata and has been traditionally used in Chinese medicine. Recent studies have highlighted its potential therapeutic applications due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, hepatoprotective, and lipid regulatory activities. This comprehensive analysis aims to delve into the mechanism of action of dihydrodatiscetin and its applications across various fields, supported by findings from recent research.
Dihydrodatiscetin exhibits its therapeutic effects through multiple pathways. It has been shown to improve glucose and lipid metabolism by enhancing insulin resistance and reducing serum levels of inflammatory mediators in patients with nonalcoholic fatty liver disease (NAFLD)1. In the context of cardiovascular diseases, dihydrodatiscetin protects against ischemia-reperfusion injury by activating the PI3K/Akt pathway, which in turn reduces oxidative stress and endoplasmic reticulum stress-induced apoptosis2. Additionally, it inhibits melanogenesis in skin cells by downregulating MAPK, PKA, and PKC signaling pathways, suggesting its potential in dermatological applications3.
The compound also modulates SIRT1-mediated signaling cascades in the liver, contributing to the amelioration of nonalcoholic steatohepatitis (NASH)5. Furthermore, dihydrodatiscetin has been found to activate AMP-activated protein kinase (AMPK) and p38MAPK, exerting antitumor potential in osteosarcoma8. It also ameliorates cognitive impairments and inflammation through the AMPK pathway in lead-induced neurotoxicity7.
In a randomized controlled trial, dihydrodatiscetin supplementation significantly improved biochemical parameters in patients with NAFLD, suggesting its potential as a therapeutic agent for this condition1.
Dihydrodatiscetin has cardioprotective effects, as evidenced by its ability to alleviate cardiac dysfunction and reduce oxidative stress in rat hearts and cardiomyocytes2.
The compound's inhibitory effects on melanogenesis and its antioxidant properties make it a promising candidate for the development of skin care products aimed at depigmentation3.
Dihydrodatiscetin's modulation of SIRT1-mediated signaling cascades in the liver suggests its therapeutic potential for NASH, particularly in the context of metabolic syndrome5.
The flavonoid has shown antitumor activity in osteosarcoma by inducing cell cycle arrest, causing DNA damage, and activating signaling pathways that lead to apoptosis8.
Dihydrodatiscetin has been reported to ameliorate lead-induced cognitive impairments and inflammation in mice, indicating its neuroprotective capabilities7.
The compound improves symptoms of colitis in mice by modulating fecal-bacteria-related bile acid metabolism, which suggests a role for dihydrodatiscetin in managing IBD9.
In LDL receptor-deficient mice, dihydromyricetin ameliorated atherosclerosis by improving lipid profiles, reducing inflammation, and exerting antioxidant effects10.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0